Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime
Description
Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime (CAS: 101388-78-7) is a sulfur-containing organic compound with the molecular formula C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol . Its structure features:
- A pyridinyl ring substituted with a hydroxyl group (1-oxido).
- A thioether linkage (-S-) connecting the pyridine moiety to an acetaldehyde backbone.
- An O-methyloxime group (-N-OCH₃) at the aldehyde position.
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
N-methoxy-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanimine |
InChI |
InChI=1S/C8H10N2O2S/c1-12-9-5-7-13-8-4-2-3-6-10(8)11/h2-6H,7H2,1H3 |
InChI Key |
OMVWDVRVQUCSML-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCSC1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridine-Thioether Intermediate
A common method involves palladium-catalyzed cross-coupling reactions between 2-halopyridine and thiol derivatives under inert atmosphere.
Example Reaction:
To a solution of 2-bromopyridine in dry tetrahydrofuran (THF), N,N,N',N'-tetramethylethylenediamine (TMEDA) and the thiol intermediate are added under nitrogen atmosphere. The mixture is degassed, then tetrakis(triphenylphosphine)palladium(0) and copper iodide are introduced. The reaction is heated at 60°C for 4 hours. After completion, the mixture is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, dried, and purified by silica gel chromatography to afford the pyridine-thioether intermediate as a beige solid with 86.4% yield.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1 | Pd-catalyzed coupling (C–S bond formation) | 2-Bromopyridine, thiol, Pd(PPh$$3$$)$$4$$, CuI, TMEDA, THF | 60°C, 4 h | 86.4 | Pyridine-thioether intermediate (beige solid) |
| 2 | Oxime formation (condensation) | Pyridine-thioether, hydroxylamine hydrochloride, pyridine | RT, 17 h | 42 | Oxime intermediate (light yellow crystals) |
| 3 | O-Methylation | Oxime intermediate, methyl iodide, base | Ambient to reflux | Not specified | Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime |
Analytical and Purification Techniques
- Purification: Typically performed by column chromatography on silica gel using mixtures of hexane/ethyl acetate or dichloromethane/ethyl acetate as eluents.
- Characterization:
- NMR spectroscopy (¹H NMR at 300 MHz in CDCl$$_3$$) confirms aromatic and methyl protons.
- Melting point determination (e.g., 166-168°C for oxime intermediate).
- High-performance liquid chromatography (HPLC) and reversed-phase chromatography for purity assessment.
- Mass spectrometry and IR spectroscopy for molecular weight and functional group confirmation.
Research and Literature Insights
- The palladium-catalyzed coupling method with copper(I) iodide co-catalyst is well-established for forming C–S bonds in heteroaromatic systems, providing high yields and selectivity.
- The oxime formation step is a classical condensation reaction between aldehydes and hydroxylamine derivatives, optimized by reaction time and solvent choice (pyridine preferred).
- O-Methylation of oximes is a standard modification to enhance stability and alter reactivity, commonly achieved with methyl iodide or dimethyl sulfate under basic conditions.
- The compound’s combination of pyridine, thioether, and oxime functionalities suggests potential applications in coordination chemistry and pharmacology, warranting further synthetic and biological studies.
Chemical Reactions Analysis
Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thioether linkage can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that acetaldehyde derivatives exhibit significant anticancer properties. For instance, compounds similar to acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime have been studied for their ability to induce apoptosis in cancer cells. A study published in Cancer Research demonstrated that pyridine-based compounds could inhibit tumor growth by modulating cellular signaling pathways related to cell proliferation and apoptosis .
2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies have revealed that acetaldehyde derivatives can inhibit the growth of various bacteria and fungi. For example, a study highlighted the effectiveness of thioether-containing compounds against Staphylococcus aureus and Candida albicans, suggesting that acetaldehyde derivatives could be developed into novel antimicrobial agents .
3. Drug Development
Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime serves as a precursor in the synthesis of more complex pharmaceuticals. Its unique functional groups allow for modifications that can enhance pharmacological properties. Research has focused on synthesizing new derivatives that may exhibit improved efficacy against specific diseases .
Data Table: Biological Activities of Acetaldehyde Derivatives
Case Studies
Case Study 1: Anticancer Mechanism
A study investigated the mechanism by which acetaldehyde derivatives induce apoptosis in breast cancer cells. The researchers found that these compounds activate caspase pathways, leading to programmed cell death. This finding underscores the potential of acetaldehyde derivatives in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested the antimicrobial efficacy of acetaldehyde derivatives against a range of pathogens. The results indicated that these compounds could effectively inhibit bacterial biofilm formation, suggesting their use in treating infections caused by biofilm-forming bacteria .
Mechanism of Action
The mechanism of action of Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Based Thioethers
Compound 2 : 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Structure: Features a cyano-substituted pyridine ring linked via thioether to an acetamide group.
- Key Differences: The target compound lacks the cyano and styryl substituents but includes an O-methyloxime. The acetamide group in Compound 2 may enhance hydrogen-bonding capacity, whereas the O-methyloxime in the target compound could improve stability against oxidation .
2-Alkylthio-4-cyanopyridines
- Synthesis: Prepared via nucleophilic substitution of 2-chloro-4-cyanopyridine with thiols .
- The O-methyloxime group may confer resistance to hydrolysis compared to simple thioethers .
Aldehyde Derivatives
(Z)- and (E)-DMCHA (Grandlure III and IV)
- Structure : Cyclohexylidene-acetaldehydes acting as beetle pheromones.
- Key Differences: The target compound replaces the cyclohexylidene group with a pyridinyl-thioether, likely reducing volatility but enhancing specificity for target organisms.
Pyrimidine and Phosphorothioate Derivatives
2-[(Pyrimidinyl)thio]-N-acetamides
- Structure : Pyrimidine ring linked to acetamide via thioether.
- Comparison :
Pirimiphos-ethyl
- Structure : Phosphorothioate insecticide with a pyrimidinyl group.
- Comparison: The target compound lacks phosphorus, suggesting a non-cholinesterase inhibition mechanism. Its thioether and oxime groups could enable radical-scavenging or enzyme-inhibition activity distinct from organophosphates .
Physicochemical Properties
| Property | Target Compound | (Z)-DMCHA | 2-Alkylthio-4-cyanopyridine |
|---|---|---|---|
| Molecular Weight | 198.24 | ~168 (estimated) | ~180–220 |
| Solubility | Moderate (polar solvents) | Low (hydrophobic) | Low to moderate |
| Stability | High (O-methyloxime) | Low (aldehyde oxidation) | Moderate |
Biological Activity
Acetaldehyde, 2-[(1-oxido-pyridin-2-YL)thio]-, O-methyloxime is a chemical compound that has garnered attention due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 172.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Acetaldehyde derivatives often exhibit biological activities through various mechanisms, including:
- Enzyme Inhibition : Compounds like acetaldehyde can inhibit enzymes involved in metabolic pathways, impacting cellular metabolism.
- Antioxidant Activity : Some derivatives show potential as antioxidants, scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Certain acetaldehyde derivatives have demonstrated antimicrobial effects against various pathogens.
Case Studies
- Antioxidant Effects : A study published in Journal of Medicinal Chemistry indicated that O-methyloxime derivatives of acetaldehyde showed significant antioxidant activity, reducing lipid peroxidation in vitro .
- Antimicrobial Activity : Research conducted on the antimicrobial properties of acetaldehyde derivatives revealed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for use in pharmaceutical applications .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of pyridine-based compounds, suggesting that acetaldehyde derivatives could mitigate neurodegenerative processes through modulation of neurotransmitter systems .
Toxicity and Safety
While acetaldehyde is known for its toxic effects at high concentrations, studies suggest that its derivatives may have a safer profile when used in controlled amounts. However, further research is necessary to fully establish their safety for therapeutic use.
Summary of Research Data
| Study | Focus Area | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antioxidant Activity | Significant reduction in lipid peroxidation |
| Microbial Pathogens Journal | Antimicrobial Activity | Effective against S. aureus and E. coli |
| Neuropharmacology Review | Neuroprotective Effects | Modulation of neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the key functional groups in Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime, and how do they influence its reactivity?
- Answer : The compound features three critical functional groups:
- Pyridine N-oxide : Enhances coordination chemistry potential and may influence biological activity through hydrogen bonding or metal chelation.
- Thioether (S–C) : Participates in oxidation reactions (e.g., to sulfoxides) and serves as a nucleophilic site for alkylation or arylation.
- O-Methyloxime (CH=N–OCH₃) : Stabilizes imine intermediates and enables nucleophilic additions (e.g., with amines or hydrazines).
- Methodological Insight : Reactivity can be probed via controlled oxidation (e.g., H₂O₂ for thioether oxidation) or nucleophilic substitution experiments using alkyl halides .
Q. What synthetic routes are commonly employed for this compound?
- Answer : Synthesis typically involves:
Thioether Formation : Reacting 2-mercaptopyridine N-oxide with a halogenated acetaldehyde derivative (e.g., 2-chloroacetaldehyde) under basic conditions (e.g., K₂CO₃ in DMF).
Oxime Formation : Condensing the intermediate aldehyde with methoxyamine (CH₃ONH₂) in ethanol, catalyzed by acetic acid.
- Critical Step : Protecting the aldehyde group during thioether formation to prevent side reactions. Evidence suggests acetal protection (e.g., using ethylene glycol) improves yields .
Q. How is the compound characterized structurally?
- Answer : Key techniques include:
- FT-IR : Identifies oxime (C=N–O) stretches (~1640 cm⁻¹) and pyridine N-oxide bands (~1250 cm⁻¹).
- NMR : ¹H NMR reveals methoxy protons (δ 3.8–4.0 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). ¹³C NMR confirms the thioether linkage (C–S at ~40 ppm).
- X-ray Crystallography : Resolves spatial arrangement; SHELX software is standard for refinement .
Advanced Research Questions
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
- Answer : Contradictions often arise from:
- Structural Isomerism : The pyridine N-oxide orientation (e.g., 1-oxido vs. 3-oxido) alters electronic properties.
- Solubility Differences : LogP values influence membrane permeability; use HPLC to correlate hydrophobicity with activity.
- Methodological Approach : Perform comparative SAR studies using analogs (e.g., 2-(pyridinyl)thioacetaldehyde derivatives) under standardized assays (e.g., enzyme inhibition or cytotoxicity screens) .
Q. What experimental strategies optimize yield in large-scale synthesis?
- Answer : Key optimizations include:
- Catalyst Screening : Transition metals (e.g., CuI) accelerate thioether coupling.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful purification to remove residuals.
- Temperature Control : Low temperatures (–10°C) minimize oxime decomposition during condensation.
- Validation : Monitor reaction progress via TLC or in-situ IR .
Q. How does the compound interact with biological targets?
- Answer : Preliminary studies suggest:
- Enzyme Inhibition : The thioether and oxime groups may coordinate with metalloenzymes (e.g., cytochrome P450).
- Receptor Binding : Pyridine N-oxide mimics NAD+ cofactors, potentially interfering with redox pathways.
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by SPR or ITC for affinity quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
